
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate is a complex organic compound characterized by its unique structure, which includes an azo group, a nitrothiazole moiety, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate typically involves multiple steps. The process begins with the preparation of the azo compound through the diazotization of 5-nitrothiazole, followed by coupling with 5-acetamido-2-methoxyaniline. The resulting intermediate is then esterified with isobutyl alcohol in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate undergoes various chemical reactions, including:
Oxidation: The nitrothiazole moiety can be oxidized to form corresponding oxides.
Reduction: The azo group can be reduced to form amines.
Substitution: The methoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrothiazole oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate involves its interaction with specific molecular targets. The nitrothiazole moiety is known to interact with microbial enzymes, leading to the inhibition of essential biochemical pathways. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
- Methyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
Uniqueness
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate is unique due to its isobutyl ester group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a compound of particular interest in various research and industrial applications .
Properties
CAS No. |
82457-22-5 |
|---|---|
Molecular Formula |
C26H36N6O10S |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-[5-acetamido-2-methoxy-N-[2-(2-methylpropoxycarbonyloxy)ethyl]-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl 2-methylpropyl carbonate |
InChI |
InChI=1S/C26H36N6O10S/c1-16(2)14-41-25(34)39-9-7-31(8-10-40-26(35)42-15-17(3)4)21-11-19(28-18(5)33)20(12-22(21)38-6)29-30-24-27-13-23(43-24)32(36)37/h11-13,16-17H,7-10,14-15H2,1-6H3,(H,28,33) |
InChI Key |
CTHVBSUTXMSEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)OCCN(CCOC(=O)OCC(C)C)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=NC=C(S2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


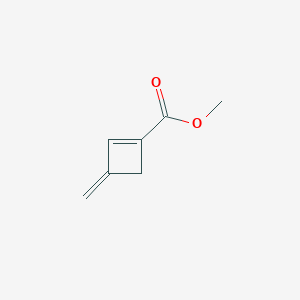
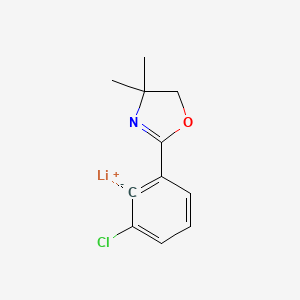
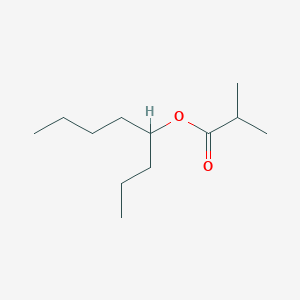
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
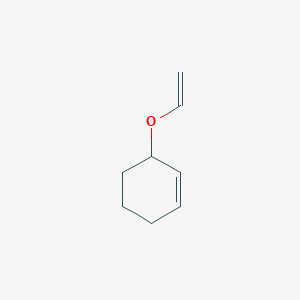
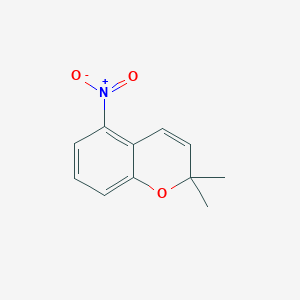
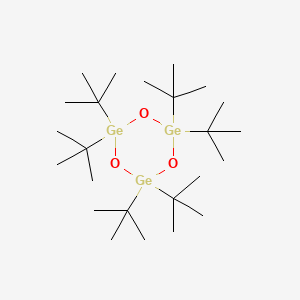
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
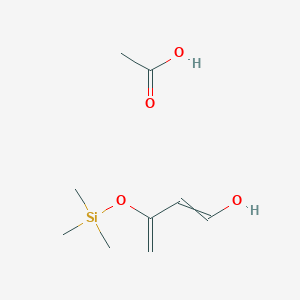
![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
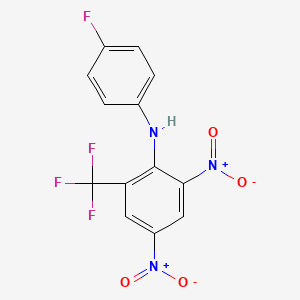
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)
